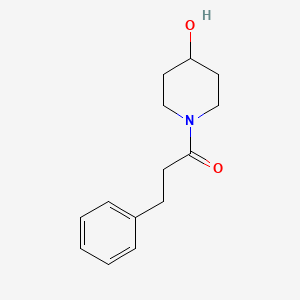
1-(4-Hydroxypiperidin-1-yl)-3-phenylpropan-1-one
Cat. No. B1370796
M. Wt: 233.31 g/mol
InChI Key: JUMBEHLEQICDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06706740B2
Procedure details


To 1.68 mL of oxalyl chloride (19.2 mmol) in 35 mL of CH2Cl2 at −78° C. was added 2.73 mL (38.5 mmol) of dry DMSO in 5 mL of CH2Cl2. After the addition, 3.6 g (15.4 mmol) of 1-(3-phenylpropionyl)-4-hydroxypiperidine 134 in 5 mL of CH2Cl2 was added, and the mixture was stirred for 5 min in the cold. 10.73 mL (77 mmol) of triethylamine in 5 mL of CH2Cl2 was added, and the mixture was allowed to come to room temperature. The mixture was quenched with saturated aqueous ammonium chloride solution. The organic phase was washed with water twice, with saturated brine, dried, and evaporated under vacuum to give 3.2 g (89%) of 1-(3-phenylpropionyl)-4-ketopiperidine (135). GC/MS showed 100% purity with a molecular ion of 231.








Yield
89%
Identifiers


|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]1([CH2:17][CH2:18][C:19]([N:21]2[CH2:26][CH2:25][CH:24]([OH:27])[CH2:23][CH2:22]2)=[O:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>C(Cl)Cl>[C:11]1([CH2:17][CH2:18][C:19]([N:21]2[CH2:26][CH2:25][C:24](=[O:27])[CH2:23][CH2:22]2)=[O:20])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.68 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
2.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)N1CCC(CC1)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
10.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 5 min in the cold
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to come to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with saturated aqueous ammonium chloride solution
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with water twice
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with saturated brine, dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CCC(=O)N1CCC(CC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.2 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
